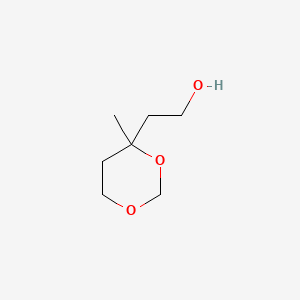

4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane

Description

Contextualization of 1,3-Dioxane (B1201747) Heterocycles in Contemporary Organic Chemistry

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, is a prominent structural motif in organic chemistry. researchgate.net These structures are typically synthesized through the acid-catalyzed Prins reaction, which involves the condensation of an alkene with an aldehyde. wikipedia.org The stability of the 1,3-dioxane ring under various conditions, coupled with its susceptibility to cleavage under acidic conditions, has made it an invaluable tool for synthetic chemists.

One of the most significant applications of 1,3-dioxanes is as protecting groups for 1,3-diols and carbonyl compounds. thieme-connect.de Their stability in neutral or basic media allows for chemical modifications at other parts of a molecule without affecting the protected functional groups. Furthermore, the rigid, chair-like conformation of the 1,3-dioxane ring provides a powerful tool for stereochemical control and analysis in complex molecule synthesis. thieme-connect.de The predictable stereochemistry of substituted 1,3-dioxanes has been extensively studied and applied in the synthesis of natural products and pharmaceuticals. Beyond their role as protecting groups, certain 1,3-dioxane derivatives have been investigated for their potential as modulators in overcoming multidrug resistance in cancer therapy. beilstein-journals.org

Structural Significance of Hydroxyethyl (B10761427) and Methyl Substituent Patterns on the 1,3-Dioxane Ring

The chemical and physical properties of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane are intrinsically linked to its unique substitution pattern. The presence of both a methyl and a hydroxyethyl group at the C4 position of the 1,3-dioxane ring introduces several key structural features.

The 1,3-dioxane ring typically adopts a chair conformation, which is more stable than the twist-boat conformation. researchgate.net In 4,4-disubstituted 1,3-dioxanes, the substituents can occupy either axial or equatorial positions. The conformational preference is influenced by steric and electronic factors. In the case of this compound, the C4 carbon is a quaternary center, which influences the local geometry of the ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Boiling Point | 217.1°C at 760 mmHg |

| Density | 1.029 g/cm³ |

| Flash Point | 101.5°C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| CAS Number | 2018-45-3 |

Data sourced from publicly available chemical databases. researchgate.netlookchem.com

Overview of Current Research Trajectories and Scholarly Interest in this compound

While specific scholarly research focusing exclusively on this compound is not extensively documented in publicly accessible literature, its chemical structure suggests several areas of potential research and application. The bifunctional nature of the molecule, possessing both a stable heterocyclic ring and a reactive hydroxyl group, makes it a versatile building block in organic synthesis.

Its high solvency and reported low toxicity have led to its use in various industrial formulations. lookchem.com In the adhesives, coatings, and sealants industry, it serves as a solvent capable of dissolving a wide range of substances. lookchem.com In the plastics industry, it can be utilized as a plasticizer, imparting flexibility to polymers. lookchem.com Furthermore, its properties make it suitable for use in the formulation of personal care products and as an excipient in pharmaceutical manufacturing, where it can aid in the solubility and stability of active ingredients. lookchem.com

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Adhesives, Coatings, and Sealants | Solvent |

| Plastics | Plasticizer |

| Pharmaceuticals | Excipient (solubilizer, stabilizer) |

| Personal Care Products | Formulation ingredient |

Information based on data from chemical suppliers. lookchem.comlookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2018-45-3 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-(4-methyl-1,3-dioxan-4-yl)ethanol |

InChI |

InChI=1S/C7H14O3/c1-7(2-4-8)3-5-9-6-10-7/h8H,2-6H2,1H3 |

InChI Key |

OAVPPFPSHUKFPJ-UHFFFAOYSA-N |

SMILES |

CC1(CCOCO1)CCO |

Canonical SMILES |

CC1(CCOCO1)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-methyl-4-hydroxyethyl-1,3-dioxane 4-methyl-4-hydroxyethyl-m-dioxane MHEMD |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane

Established Synthetic Pathways and Precursors for Dioxane Ring Formation

Traditional methods for forming the 1,3-dioxane (B1201747) ring are well-documented and rely on fundamental organic reactions. These pathways are valued for their reliability and the accessibility of their starting materials. For the target molecule, 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, two primary established routes are the acetalization of a triol and the Prins reaction involving an unsaturated alcohol.

Acetalization is a cornerstone of 1,3-dioxane synthesis. organic-chemistry.orgthieme-connect.de This reaction involves the acid-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol. organic-chemistry.org The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. organic-chemistry.org

For the specific synthesis of this compound, the key precursors are formaldehyde (B43269) and 2-methyl-1,2,4-butanetriol .

The synthesis of the triol precursor, 2-methyl-1,2,4-butanetriol, can be accomplished through various routes, often starting from readily available materials. For instance, related triols like 1,2,4-butanetriol (B146131) are synthesized by the reduction of malic acid esters or through the hydroformylation of glycidol (B123203) followed by reduction. wikipedia.org A particularly efficient method for producing (S)-1,2,4-butanetriol involves the direct reduction of (S)-malic acid using borane-dimethyl sulfide (B99878) (BMS) in tetrahydrofuran (B95107) (THF), which proceeds in high yield under mild conditions. cdnsciencepub.com This approach can be adapted for the required methylated analogue.

Once the triol is obtained, it is reacted with formaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to yield the target dioxane. The reaction is a reversible process, and removal of the water byproduct is crucial for achieving a high yield of the final product. organic-chemistry.org

Table 1: Acetalization Reaction Parameters

| Parameter | Description |

|---|---|

| Diol Precursor | 2-methyl-1,2,4-butanetriol |

| Carbonyl Precursor | Formaldehyde (or a source like paraformaldehyde) |

| Catalyst | Brønsted or Lewis acids (e.g., p-TsOH, H₂SO₄) organic-chemistry.org |

| Solvent | A non-polar solvent like toluene (B28343) to facilitate water removal organic-chemistry.org |

| Key Condition | Continuous removal of water (e.g., via Dean-Stark trap) organic-chemistry.org |

The Prins reaction provides an alternative and powerful route to 1,3-dioxane derivatives. This reaction consists of the electrophilic addition of an aldehyde, typically formaldehyde, to an alkene, catalyzed by an acid. nih.gov The outcome of the reaction is highly dependent on the specific conditions. In the absence of water and with an excess of formaldehyde, the reaction intermediate is trapped by a second molecule of formaldehyde, leading to the formation of a 1,3-dioxane ring.

To synthesize this compound via this pathway, the logical olefin precursor is 3-methyl-3-buten-1-ol (B123568) . The reaction proceeds as follows:

Protonation of formaldehyde by the acid catalyst generates a highly electrophilic oxocarbenium ion.

The alkene of 3-methyl-3-buten-1-ol attacks this electrophile, forming a tertiary carbocation intermediate.

This carbocation is then trapped intramolecularly by the hydroxyl group, but in the presence of excess formaldehyde, it is trapped by a second formaldehyde molecule to form a hemiacetal intermediate which then cyclizes to form the stable 1,3-dioxane ring.

A variety of acid catalysts can be employed, including mineral acids (H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄), as well as solid acid catalysts like H-ZSM-5 zeolites, which can offer improved selectivity and easier workup. researchgate.netrsc.org

Table 2: Prins Reaction Parameters

| Parameter | Description |

|---|---|

| Olefin Precursor | 3-methyl-3-buten-1-ol |

| Aldehyde Precursor | Formaldehyde (often in excess) |

| Catalyst | Protic acids (H₂SO₄) or solid acids (H-ZSM-5 zeolite) researchgate.netrsc.org |

| Solvent | Aprotic solvents; reaction can be run neat. |

| Key Condition | Anhydrous conditions favor dioxane formation. |

Advanced Synthetic Approaches and Strategies for this compound

Modern synthetic chemistry offers more sophisticated methods that provide greater control over the structure and stereochemistry of the final product. These advanced strategies are crucial for synthesizing complex molecules or specific isomers.

Regioselectivity refers to the control of the position at which a reaction occurs, leading to a specific constitutional isomer. In the synthesis of substituted dioxanes, this is critical when using unsymmetrical diols or olefins. For this compound, the substitution pattern is inherently defined by the precursors (2-methyl-1,2,4-butanetriol or 3-methyl-3-buten-1-ol). However, in more complex syntheses, regioselectivity can be a significant challenge. Techniques to achieve regiocontrol often involve using protecting groups to block certain reactive sites or employing catalysts that direct the reaction to a specific position based on steric or electronic factors.

Since the carbon atom at the 4-position of the target molecule is a stereocenter, controlling its stereochemistry is a key objective for certain applications. Stereoselective synthesis aims to produce a single stereoisomer (enantiomer or diastereomer) in preference to others.

This can be achieved by:

Using Chiral Precursors: Starting with an enantiomerically pure precursor ensures that the chirality is transferred to the final product. For example, using (S)-malic acid to synthesize (S)-1,2,4-butanetriol introduces a defined stereocenter early in the synthesis, which is then incorporated into the dioxane ring. cdnsciencepub.com

Chiral Catalysts: Employing a chiral acid catalyst during the acetalization or Prins reaction can induce asymmetry, favoring the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of the ring-forming reaction, after which the auxiliary is removed.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the reactants. This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly build molecular complexity. While a specific MCR for this compound is not prominently documented, the principles can be applied. A hypothetical MCR could involve the reaction of an alkene, formaldehyde, and a nucleophile in a one-pot procedure catalyzed by a suitable Lewis or Brønsted acid to assemble the dioxane scaffold with the desired functionalities.

Catalytic Systems and Optimized Reaction Conditions in the Synthesis of Dioxane Alcohols

The synthesis of this compound and related dioxane alcohols predominantly relies on the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, typically formaldehyde. The selection of an appropriate catalytic system and the fine-tuning of reaction parameters are critical for maximizing the yield and selectivity towards the desired 1,3-dioxane structure, mitigating the formation of byproducts such as unsaturated alcohols and 1,3-diols.

The core of this synthesis involves the reaction between an unsaturated alcohol, in this case, 3-methyl-3-buten-1-ol, and formaldehyde. The acid catalyst activates the formaldehyde, facilitating an electrophilic attack by the alkene's double bond. The resulting carbocation intermediate then undergoes cyclization with the hydroxyl group of the alcohol and the other formaldehyde molecule to form the dioxane ring.

A diverse range of catalysts has been investigated for the Prins reaction, spanning from homogeneous mineral acids to heterogeneous solid acid catalysts. Traditional catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids. ias.ac.in However, these homogeneous catalysts often suffer from issues such as corrosiveness, difficulty in separation from the product mixture, and challenges in recycling.

Consequently, significant research has focused on developing heterogeneous catalysts to create more sustainable and efficient processes. researchgate.net Solid acid catalysts, particularly zeolites (e.g., H-BEA, H-FAU, H-MFI), have shown considerable promise. mdpi.com The catalytic behavior of zeolites is influenced by their acidic properties and pore structure; for instance, H-FAU zeolite has been identified as a suitable catalyst for producing 4-methyl-1,3-dioxane (B1663929) from propene and formaldehyde. mdpi.com Other notable heterogeneous systems include phosphotungstic acid, which has demonstrated high conversion and exceptional selectivity for 4-phenyl-1,3-dioxane (B1205455) synthesis. researchgate.net Polyaniline-supported catalysts, such as PANI-TsOH and PANI-FeCl₃, have also been employed as reusable solid acid catalysts for 1,3-dioxane synthesis. ias.ac.in

Optimization of reaction conditions is paramount for directing the reaction towards high selectivity for the dioxane product. Key parameters that are systematically investigated include:

Temperature: Lower temperatures generally favor the formation of the thermodynamically stable 1,3-dioxane.

Reactant Molar Ratio: An excess of formaldehyde is often used to drive the equilibrium towards the dioxane product.

Solvent: The choice of solvent can influence reaction rates and selectivity.

Catalyst Loading: The amount of catalyst affects the reaction rate and can be optimized to balance efficiency with cost.

The following table summarizes findings from various studies on the synthesis of 1,3-dioxanes using different catalytic systems, illustrating the impact of reaction conditions on product yield and selectivity.

Table 1: Catalytic Systems and Reaction Conditions for 1,3-Dioxane Synthesis via Prins Reaction

| Catalyst | Reactants | Temperature (°C) | Time (h) | Solvent | Styrene Conversion (%) | 1,3-Dioxane Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phosphotungstic Acid | Styrene, Formalin | 90 | 3 | Water | 87.3 | 98.9 | researchgate.net |

| H-FAU Zeolite | Propene, Formaldehyde | 150 | - | Liquid Phase | 32.7 | 32.5 | mdpi.com |

| W-ZnAlMCM-41(75) | Styrene, Paraformaldehyde | 120 | 24 | Dichloromethane | 99.1 | 96.3 | rsc.org |

| PANI-TsOH | Styrene, Paraformaldehyde | 25 | 24 | Dichloromethane | 91 | >99 | ias.ac.in |

| Iodine | Styrene, Paraformaldehyde | Room Temp | 0.5 | Acetonitrile | 92 (Yield) | - | acs.org |

These studies collectively highlight a clear trend towards the use of reusable, solid acid catalysts to improve the environmental and economic viability of 1,3-dioxane synthesis. ias.ac.inrsc.org The optimization of both the catalyst's properties (acidity, pore size) and the reaction conditions allows for precise control over the Prins reaction, enabling the highly selective production of valuable dioxane alcohols like this compound. researchgate.netmdpi.com

Stereochemistry and Conformational Analysis of 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane

Fundamental Ring Conformations of 1,3-Dioxane (B1201747) Systems (e.g., Chair, Twist-Boat)

Like its carbocyclic analog cyclohexane (B81311), the 1,3-dioxane ring is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable and predominant conformation is the chair form. thieme-connect.delibretexts.org This arrangement allows all bond angles to be close to the ideal tetrahedral angle of 109.5° and minimizes torsional strain by ensuring that substituents on adjacent carbons are in a staggered arrangement. libretexts.org

However, the geometry of the 1,3-dioxane chair is distinct from that of cyclohexane. The presence of two oxygen atoms in the ring results in shorter C-O bond lengths compared to C-C bonds, causing a slight puckering in the O-C-O region and flattening in the C-C-C portion of the ring. thieme-connect.de

In addition to the low-energy chair conformation, the 1,3-dioxane ring can exist in higher-energy, more flexible forms. These include the twist-boat (or skew-boat) and boat conformations. The transition between two chair conformers (a process known as ring inversion or ring flipping) proceeds through these high-energy intermediates. Computational studies have shown that for the parent 1,3-dioxane, the chair conformer is significantly more stable than the flexible forms. For instance, the energy difference between the chair and the 2,5-twist conformer has been calculated to be approximately 5 kcal/mol. researchgate.netscispace.com The 1,4-twist conformer is generally of even higher energy than the 2,5-twist. researchgate.net Due to this substantial energy difference, substituted 1,3-dioxanes, including 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane, are almost exclusively found in a chair conformation at room temperature. researchgate.netscispace.com

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (most stable) | Minimal angle and torsional strain. |

| 2,5-Twist-Boat | ~5.0 - 5.2 | Flexible form, intermediate in ring inversion. researchgate.netscispace.com |

| 1,4-Twist-Boat | ~6.0 - 6.4 | Higher energy flexible form. researchgate.net |

Stereoisomerism and Diastereotopicity in Substituted 1,3-Dioxanes

The introduction of substituents onto the 1,3-dioxane ring gives rise to various forms of stereoisomerism. When two or more substituents are present, they can be arranged in different spatial orientations relative to each other, leading to diastereomers, commonly referred to as cis and trans isomers. researchgate.net The relative stability of these isomers is determined by the preference of substituents for either an axial or equatorial position on the chair-like ring. researchgate.net

A more subtle stereochemical feature in substituted 1,3-dioxanes is diastereotopicity. researchgate.net Protons or groups are considered diastereotopic if their replacement by another group leads to the formation of diastereomers. masterorganicchemistry.com In the context of the 1,3-dioxane ring, the geminal protons at positions C2, C4, C5, and C6 can become diastereotopic. For example, in a monosubstituted 1,3-dioxane, the two protons at C4 (or C6) are diastereotopic because one is cis to the substituent while the other is trans. This inequivalence is readily observable in NMR spectroscopy, where diastereotopic protons exhibit distinct chemical shifts and coupling constants. researchgate.netresearchgate.net The presence of a chiral center, such as the C4 atom in this compound, renders the geminal protons on other ring carbons (e.g., C5 and C6) diastereotopic. researchgate.net

Influence of Hydroxyethyl (B10761427) and Methyl Substituents on Conformational Equilibrium and Stability

In this compound, the C4 position is geminally disubstituted. This means the methyl and hydroxyethyl groups are attached to the same carbon atom. The primary conformational consideration is the result of the chair-chair interconversion, which exchanges the axial and equatorial positions of these two groups.

The position of this equilibrium is dictated by the steric demands of the substituents. Substituents in the axial position experience destabilizing steric interactions with the other axial atoms or groups at the C2 and C6 positions. thieme-connect.de These are known as 1,3-diaxial interactions. libretexts.org To minimize this steric strain, larger substituents have a strong preference for the more spacious equatorial position. oregonstate.edu

The conformational preference of a substituent is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org While A-values are typically measured for cyclohexane, they provide a reliable estimate of steric bulk applicable to other six-membered rings. The larger the A-value, the greater the preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 - 1.74 masterorganicchemistry.comwikipedia.org |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 wikipedia.org |

The 2-hydroxyethyl group [-CH₂CH₂OH] is conformationally flexible but is sterically more demanding than a methyl group due to its larger size and greater number of atoms. It is expected to have an A-value similar to or slightly larger than an ethyl group (~1.75 kcal/mol). masterorganicchemistry.com Comparing this to the A-value of a methyl group (~1.70 kcal/mol), the 2-hydroxyethyl group exhibits a stronger preference for the equatorial position. masterorganicchemistry.com Therefore, the conformational equilibrium of this compound will be heavily biased toward the conformer where the larger 2-hydroxyethyl group occupies the equatorial position, and the smaller methyl group is in the axial position.

Investigation of Anancomeric Structures in 1,3-Dioxane Derivatives

When the energy difference between two chair conformers is sufficiently large, the conformational equilibrium can be shifted almost entirely to one side. A system where one conformer is populated to an extent of 99% or more is described as having an anancomeric, or conformationally locked, structure. researchgate.net

This is typically achieved by introducing a sterically bulky substituent, often called a "holding group," which has a very large A-value. researchgate.net The quintessential holding group is the tert-butyl group, with an A-value of approximately 5.0 kcal/mol, which effectively prevents it from ever occupying an axial position. wikipedia.org In substituted 1,3-dioxanes, groups like phenyl or multiple methyl groups can also serve to lock the ring's conformation. researchgate.netresearchgate.net For instance, NMR studies have revealed the anancomeric structure of several 1,3-dioxane derivatives bearing aryl groups. researchgate.netresearchgate.net

In the case of this compound, the difference in steric preference between the hydroxyethyl and methyl groups is relatively small. The difference in their A-values is likely less than 0.5 kcal/mol. While this will create a significant bias in the equilibrium, it is not large enough to result in a truly anancomeric system. Both conformers (hydroxyethyl-equatorial/methyl-axial and hydroxyethyl-axial/methyl-equatorial) will be present at equilibrium, although the former will be the major component.

Reaction Mechanisms and Chemical Transformations Involving 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane

Ring-Opening Reactions and Mechanistic Investigations

The stability of the 1,3-dioxane (B1201747) ring is highly dependent on the pH of the medium. While generally stable under basic and neutral conditions, the acetal (B89532) linkage is susceptible to cleavage under acidic catalysis or attack by potent nucleophiles. thieme-connect.de

The acid-catalyzed hydrolysis of 1,3-dioxanes is a well-established reaction that results in the cleavage of the acetal to regenerate the parent carbonyl compound and 1,3-diol. The generally accepted mechanism for this process proceeds through several key steps. vaia.comgla.ac.uk

Initially, one of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺), to form a good leaving group. vaia.com This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This step is often the rate-determining step of the reaction. gla.ac.uksci-hub.se Subsequently, a water molecule attacks the carbocation. The final step involves deprotonation of the resulting intermediate to yield the parent 1,3-diol (3-methyl-1,3-butanediol) and the corresponding carbonyl compound (formaldehyde), regenerating the acid catalyst.

Reaction Scheme: Acid-Catalyzed Hydrolysis

4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane + H₂O ---(H⁺ catalyst)---> 3-Methyl-3,4-dihydroxy-1-butanol + Formaldehyde (B43269)

Kinetic studies on related 1,3-dioxolanes have shown that at low pH (1-4), the reaction rate is pH-independent, while at pH values greater than 4, the rate becomes dependent on the hydronium ion concentration. sci-hub.se This suggests a change in the rate-determining step depending on the reaction conditions.

Strong nucleophiles, such as organolithium reagents, can induce the cleavage of the 1,3-dioxane ring. These reactions often proceed via a different mechanism than acid-catalyzed processes. For instance, studies on analogous compounds like 2-vinyl-1,3-dioxane (B8795907) have shown that treatment with alkyllithiums (n-BuLi, s-BuLi, or t-BuLi) results in a facile nucleophilic addition to the vinyl group with a simultaneous cleavage of a ring C-O bond (an Sₙ' process). rsc.org

While this compound lacks the vinyl group that facilitates the Sₙ' reaction, direct nucleophilic attack at one of the ring carbons (C2, C4, or C6) by a reagent like alkyllithium is conceivable, though it would be a more challenging transformation due to the lack of an activating group. The primary alcohol of the side chain would first be deprotonated by the organolithium reagent. Subsequent attack would likely be directed at the C2 position, potentially leading to ring-opened products after an aqueous workup. The specific products would depend on which C-O bond is cleaved.

The regioselectivity of the ring-opening reaction, which is the selective cleavage of one specific C-O bond over another, is a critical aspect of dioxane chemistry, particularly in the context of synthetic organic chemistry. researchgate.net In substituted dioxanes, the two oxygen atoms are not equivalent, leading to the possibility of different products.

In acid-catalyzed hydrolysis, the initial protonation can occur at either oxygen atom. Cleavage then typically occurs to form the most stable carbocation intermediate. For this compound, cleavage of the C2-O1 or C2-O3 bond leads to an oxocarbenium ion stabilized by the remaining oxygen atom.

In reductive ring-opening reactions using Lewis acids and hydride reagents (e.g., LiAlH₄-AlCl₃ or DIBALH), the regioselectivity is often dictated by the coordination of the Lewis acid to the oxygen atoms. researchgate.net For example, the cleavage of benzylidene acetals in carbohydrate chemistry has been extensively studied and shows that the choice of reagent can direct the cleavage to yield a specific mono-protected diol. researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. During acid-catalyzed ring opening, the attack of the nucleophile on the planar oxocarbenium ion can, in principle, occur from either face. However, in cyclic systems like epoxides, which share mechanistic similarities, the ring-opening often proceeds with an Sₙ2-like backside attack on the protonated intermediate, resulting in a product with trans stereochemistry. libretexts.orgopenstax.org For acyclic products formed from the cleavage of this compound, stereoselectivity is less of a concern unless new chiral centers are formed.

Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the 2-hydroxyethyl side chain is a versatile functional group that can undergo a variety of chemical transformations. The 1,3-dioxane ring is generally stable under many of the conditions required for these reactions, acting as an effective protecting group for the diol and formaldehyde precursors. thieme-connect.deorganic-chemistry.org

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. The dioxane ring is typically resistant to mild chromium-based reagents and other common oxidants used for alcohols. organic-chemistry.org

Table 1: Controlled Oxidation Reactions of the Hydroxyethyl Group

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-(4-Methyl-1,3-dioxan-4-yl)acetaldehyde | Dichloromethane (DCM), Room temperature |

| Jones reagent (CrO₃, H₂SO₄) | 2-(4-Methyl-1,3-dioxan-4-yl)acetic acid | Acetone, 0°C to room temperature |

These reactions allow for the elaboration of the side chain while keeping the core diol structure protected within the dioxane ring.

The terminal hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or under reductive conditions.

Esterification: This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. organic-chemistry.org Alternatively, coupling reagents can be used. For instance, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-(4-methyl-1,3-dioxan-4-yl)ethyl acetate. Studies on similar dioxolane compounds demonstrate that esterification can proceed in high yields without causing hydrolysis of the acetal ring. nih.gov

Etherification: The formation of an ether can be achieved through various methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide (e.g., methyl iodide), is a common approach. Reductive etherification, using an aldehyde or ketone in the presence of a reducing agent, is another viable method. acs.org For example, treatment with 1,2-dimethoxyethane (B42094) in the presence of an acid catalyst has been shown to be an effective method for the methylation of hydroxyl compounds. researchgate.net

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 2-(4-Methyl-1,3-dioxan-4-yl)ethyl acetate |

These transformations highlight the utility of this compound as a building block in organic synthesis, allowing for modifications at the side chain prior to the potential deprotection of the dioxane ring.

Chemical Reactivity and Transformations Involving the Methyl Group

The methyl group at the C4 position of this compound is part of a quaternary carbon center within a saturated heterocyclic system. Generally, such methyl groups are chemically inert due to the strong, non-polar carbon-hydrogen bonds and the steric hindrance provided by the surrounding substituents. Direct functionalization of this methyl group requires harsh reaction conditions, typically involving highly reactive intermediates such as free radicals.

Free-Radical Halogenation:

One potential transformation is free-radical halogenation. youtube.comlibretexts.org This reaction proceeds via a chain mechanism initiated by ultraviolet light or high temperatures. libretexts.org In the context of this compound, the reaction with a halogen, such as chlorine or bromine, would likely lead to a mixture of halogenated products. The process is generally non-selective, and substitution could potentially occur at various positions on the molecule. youtube.com However, the tertiary hydrogen atoms on the dioxane ring are also susceptible to abstraction, which could lead to a complex product mixture. The reaction would proceed through the following steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two halogen radicals (2 Cl•). libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a primary radical and a molecule of hydrogen halide (e.g., HCl). This primary radical then reacts with another halogen molecule to form a halogenated product and a new halogen radical. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species. libretexts.org

Due to the lack of selectivity, free-radical halogenation is often of limited synthetic utility unless there is a significant difference in the reactivity of the C-H bonds within the molecule. youtube.com

Oxidation:

Direct oxidation of the methyl group is another potential, albeit challenging, transformation. The oxidation of methyl groups on heterocyclic rings often requires strong oxidizing agents and can be difficult to control. tandfonline.com Reagents such as selenium dioxide (SeO₂) are known to oxidize activated methyl groups (e.g., allylic or benzylic) to aldehydes, a reaction known as the Riley oxidation. mdpi.com However, the methyl group in this compound is unactivated, making it resistant to such transformations under mild conditions.

More aggressive oxidation methods, such as using potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially oxidize the methyl group, but these conditions would also likely lead to the oxidation of the primary alcohol in the hydroxyethyl side chain and potentially cleavage of the dioxane ring itself. tandfonline.com Electrochemical methods have been explored for the site-selective oxidation of methyl groups on benzoheterocycles to acetals, which can then be hydrolyzed to aldehydes. nih.gov While this has not been reported for a system like this compound, it represents a potential avenue for selective functionalization.

| Transformation | Reagents and Conditions | Potential Products | Challenges |

| Free-Radical Halogenation | Halogen (Cl₂, Br₂), UV light or heat | Halogenated methyl group and other substituted products | Lack of selectivity, potential for multiple halogenations and side reactions. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid, potential for over-oxidation and ring cleavage | Harsh conditions, lack of selectivity, likely oxidation of the alcohol group. |

| Riley Oxidation | Selenium Dioxide (SeO₂) | Aldehyde | Unlikely to be effective due to the unactivated nature of the methyl group. |

| Electrochemical Oxidation | Electrochemical cell | Acetal, then aldehyde upon hydrolysis | Method not yet demonstrated for this type of substrate. |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The presence of a hydroxyethyl side chain in this compound introduces the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are typically promoted by acid or base catalysis and depend on the relative positioning of the interacting functional groups.

Acid-Catalyzed Intramolecular Cyclization:

Under acidic conditions, the hydroxyl group of the 2-hydroxyethyl substituent can act as a nucleophile. nih.govunimi.itunimi.it Protonation of one of the oxygen atoms of the dioxane ring would activate it towards nucleophilic attack. An intramolecular attack by the hydroxyl group could potentially lead to the formation of a fused bicyclic system.

One plausible pathway involves the protonation of an oxygen atom in the dioxane ring, followed by an intramolecular S(_N)2-type attack by the hydroxyl group, leading to the displacement of one of the ring oxygen atoms and the formation of a new ring fused to the original dioxane structure. The stability of the resulting fused ring system would be a critical factor in determining the feasibility of such a reaction. The formation of five- or six-membered rings is generally favored in intramolecular cyclizations. researchgate.net

Alternatively, acid-catalyzed hydrolysis of the dioxane could occur, leading to the corresponding triol. Subsequent intramolecular reactions of this triol could then lead to the formation of different heterocyclic structures, but this would not represent a direct cyclization of the parent molecule to a fused system.

Oxa-Michael Addition Analogue:

While a classical Oxa-Michael reaction is not directly applicable here, analogous intramolecular additions of the hydroxyl group could be envisaged if the dioxane ring were to undergo a ring-opening to generate an unsaturated intermediate. However, this is a less probable pathway under typical conditions. The oxa-Michael reaction is a valuable method for the synthesis of five- and six-membered oxygen-containing heterocycles. researchgate.netrsc.org

Radical Cyclization:

Intramolecular radical cyclization is another potential route to fused systems. nih.govacs.org This would require the generation of a radical on the hydroxyethyl side chain or the dioxane ring. For instance, if a radical were generated at the carbon bearing the hydroxyl group, it could potentially add to an unsaturated bond if one were present in the dioxane ring, though the parent molecule is saturated. Alternatively, a radical on the dioxane ring could be trapped by the hydroxyl group. These types of reactions often require specific precursors and radical initiators.

| Cyclization Type | Promoter/Conditions | Potential Fused System | Key Mechanistic Step |

| Acid-Catalyzed Intramolecular Cyclization | Protic or Lewis Acids | Fused oxa-bicycloalkane | Nucleophilic attack of the hydroxyl group on the protonated dioxane ring. |

| Radical Cyclization | Radical Initiators (e.g., AIBN, Bu₃SnH) | Fused carbocycle or heterocycle | Intramolecular addition of a radical to a double bond or trapping of a radical by the hydroxyl group. |

Advanced Spectroscopic Characterization of 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides precise information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane, the ¹H NMR spectrum reveals distinct signals for each unique proton environment.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons at positions C-5 and C-6, and for the methylene (B1212753) group at C-2 which is part of the acetal (B89532) linkage. The protons on the substituted side chain also exhibit characteristic chemical shifts and splitting patterns.

Detailed Research Findings: The analysis of the ¹H NMR spectrum allows for the assignment of each proton. The protons of the methylene group at C-2 (O-CH₂-O) are expected to appear as two distinct signals due to their diastereotopic nature, typically in the range of 4.7-5.1 ppm. The protons on the C-6 and C-5 positions of the dioxane ring will also show distinct signals. The axial protons are generally more shielded (appear at a lower chemical shift) compared to their equatorial counterparts. The protons of the ethyl group (-CH₂-CH₂-OH) are anticipated around 1.8 ppm and 3.7 ppm, respectively. The methyl group protons (-CH₃) would appear as a singlet at approximately 1.2 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is dependent on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C-4) | ~1.2 | Singlet (s) |

| -CH ₂-CH₂OH (at C-4) | ~1.8 | Triplet (t) |

| -CH₂-CH ₂OH (at C-4) | ~3.7 | Triplet (t) |

| Ring -CH₂- (at C-5) | ~1.5 - 1.9 | Multiplet (m) |

| Ring -CH₂- (at C-6) | ~3.7 - 4.1 | Multiplet (m) |

| Ring -CH₂- (at C-2) | ~4.7 - 5.1 | AB quartet |

| -OH | Variable | Broad s |

Predicted values are based on data for similar 1,3-dioxane structures and standard chemical shift tables.

Stereochemical assignment is achieved by analyzing the coupling constants (J-values) and through-space interactions observed in 2D NMR experiments like NOESY. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can help determine their dihedral angle, thus confirming the chair conformation and the axial or equatorial orientation of substituents.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

Detailed Research Findings: In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, particularly the oxygen atoms in the dioxane ring and the hydroxyl group. The acetal carbon (C-2) is significantly deshielded and appears downfield, typically around 94-95 ppm. docbrown.info The quaternary carbon at C-4, bonded to two oxygen atoms, a methyl group, and an ethyl group, would also have a characteristic shift. The carbons of the ethyl side chain and the methyl group will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (at C-4) | ~22 |

| Ring C H₂ (at C-5) | ~35 |

| -C H₂-CH₂OH (at C-4) | ~40 |

| -CH₂-C H₂OH (at C-4) | ~60 |

| Ring C H₂ (at C-6) | ~65 |

| Quaternary C -4 | ~72 |

| Ring C H₂ (at C-2) | ~94 |

Predicted values are based on data for 1,3-dioxane and substituent effects. docbrown.infooregonstate.edu

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the complete molecular structure by revealing correlations between nuclei.

Detailed Research Findings:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the -CH₂-CH₂-OH group, and between the protons at C-5 and C-6 of the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~22 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for this molecule would include:

From the methyl protons (-CH₃) to the quaternary C-4 and the ring carbon C-5.

From the protons of the hydroxyethyl (B10761427) side chain to the quaternary C-4.

From the protons at C-2 to C-4 and C-6 across the oxygen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is essential for determining stereochemistry. For instance, it could reveal through-space interactions between the axial protons on the dioxane ring and the substituents at C-4, confirming their relative orientations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational properties by probing the vibrational modes of the chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O Stretch (Acetal/Ether) | 1000 - 1200 | Strong |

| C-H Bend (Alkyl) | 1365 - 1480 | Medium |

| O-H Bend (Alcohol) | ~1330 - 1420 | Medium |

Predicted values are based on standard FTIR correlation charts and data for 1,3-dioxanes. nih.govdocbrown.info

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Detailed Research Findings: In the Raman spectrum of this compound, the C-C bond stretching vibrations of the carbon backbone would be expected to produce relatively strong signals. The symmetric C-H stretching modes would also be Raman active. The C-O-C symmetric stretching of the dioxane ring should also be observable. In contrast to FTIR, the O-H stretching vibration is typically a weak signal in Raman spectra. This complementary nature allows for a more complete vibrational analysis of the molecule. The detailed analysis of the Raman spectrum can provide further insights into the conformational isomers present in a sample.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-C Stretch | 800 - 1200 | Medium |

| Ring Breathing Modes | 600 - 900 | Medium |

| C-O-C Symmetric Stretch | ~1000 - 1100 | Medium |

| O-H Stretch (Alcohol) | 3200 - 3500 | Weak |

Predicted values are based on general principles of Raman spectroscopy and data for related cyclic ethers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molecular weight: 146.18 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) at m/z 146, although it may be weak due to the instability of cyclic acetals under EI conditions. psu.edunih.gov

The fragmentation of the molecular ion is driven by the presence of heteroatoms and functional groups. Key fragmentation pathways for cyclic acetals like this compound include α-cleavage, ring opening, and rearrangements. psu.edulibretexts.org The initial ionization likely occurs at one of the oxygen atoms. Subsequent fragmentation could involve the loss of the methyl group (CH₃•) or the hydroxyethyl side chain (•CH₂CH₂OH). A prominent fragmentation pathway for 1,3-dioxanes involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. docbrown.info Cleavage of the C-C bond adjacent to the oxygen atoms and fragmentation of the dioxane ring itself would lead to a series of characteristic smaller ions. docbrown.infodocbrown.info

The table below outlines the predicted major fragments for this compound based on established fragmentation principles for related structures. psu.edulibretexts.orgdocbrown.info

| m/z Value | Proposed Fragment Ion | Likely Origin (Loss from Molecular Ion or Intermediate) |

|---|---|---|

| 146 | [C₇H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 131 | [C₆H₁₁O₃]⁺ | Loss of methyl radical (•CH₃) |

| 115 | [C₅H₇O₃]⁺ | Loss of ethyl radical (•C₂H₅) from the side chain |

| 101 | [C₅H₉O₂]⁺ | Loss of hydroxyethyl radical (•CH₂CH₂OH) |

| 87 | [C₄H₇O₂]⁺ | Ring fragmentation, loss of C₃H₇O• |

| 71 | [C₄H₇O]⁺ | Ring fragmentation |

| 45 | [C₂H₅O]⁺ | Fragment from hydroxyethyl side chain |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various fragmentation pathways |

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystal Packing

For this compound and its derivatives, single-crystal XRD would reveal the precise conformation of the six-membered dioxane ring. Like cyclohexane (B81311), 1,3-dioxane rings preferentially adopt a chair-like conformation to minimize steric and torsional strain. thieme-connect.de The presence of shorter C-O bonds compared to C-C bonds in cyclohexane results in some puckering of the ring. thieme-connect.de XRD analysis would determine the exact chair geometry and the axial or equatorial positions of the methyl and hydroxyethyl substituents at the C4 position. The orientation of these substituents is crucial for understanding stereoelectronic effects and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, analysis of related 1,3-dioxane structures provides insight into expected findings. The table below presents representative crystallographic data for a derivative of 1,4-dioxane (B91453) to illustrate the type of information obtained from an XRD study.

| Parameter | Illustrative Value (for a Dioxane Co-crystal) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | |

| Unit Cell Dimensions | a = 7.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° | |

| Molecules per Unit Cell (Z) | 4 | |

| Ring Conformation | Chair | thieme-connect.de |

Note: The data presented are for a co-crystal containing 1,4-dioxane and are for illustrative purposes only.

The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the hydroxyethyl side chain, which dictates the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The specific wavelengths of absorption are characteristic of the types of electronic transitions available within a molecule.

The structure of this compound consists of only sigma (σ) bonds (C-C, C-H, C-O, O-H) and non-bonding (n) lone pairs of electrons on the oxygen atoms. It lacks π-systems (chromophores) that typically absorb in the standard UV-Vis range (200-800 nm). libretexts.org

The possible electronic transitions for this molecule are:

σ → σ *: Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These transitions require very high energy and occur at short wavelengths, typically in the vacuum UV region (< 200 nm). quimicaorganica.org

n → σ : Excitation of an electron from a non-bonding orbital (oxygen lone pair) to a sigma anti-bonding orbital. These transitions require less energy than σ → σ transitions but still generally occur at wavelengths below 200 nm for saturated alcohols and ethers. upenn.edu

Because these transitions fall outside the range of standard laboratory UV-Vis spectrophotometers, this compound is considered transparent in the UV-Vis region and would be a suitable solvent for UV-Vis spectroscopy. libretexts.org

| Type of Transition | Involved Orbitals | Typical Absorption Wavelength (λmax) |

|---|---|---|

| σ → σ | C-C, C-H, C-O | < 200 nm |

| n → σ | Oxygen lone pair → C-O σ* | ~180-200 nm |

Surface Chemistry Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is measured, which is characteristic of the element and its chemical environment.

For this compound, XPS would provide a detailed analysis of the carbon and oxygen environments. The molecule contains several distinct types of carbon and oxygen atoms, which would result in chemically shifted peaks in the C 1s and O 1s spectra.

C 1s Spectrum : The carbon atoms are present in four different chemical environments: a methyl group (C-C), methylene groups within the ring and side chain adjacent to other carbons (C-C), methylene groups singly bonded to oxygen (C-O), and a methylene group bonded to two oxygens in the acetal linkage (O-C-O). This would lead to distinct peaks in the C 1s region, with binding energies increasing with the degree of oxidation. openrepository.comresearchgate.net

O 1s Spectrum : The oxygen atoms are in two environments: the ether-type oxygens of the dioxane ring (C-O-C) and the hydroxyl oxygen of the side chain (C-O-H). These would be expected to have very similar binding energies, potentially appearing as a single, broadened peak. semanticscholar.orgscite.ai

The table below summarizes the predicted binding energies for the different chemical states in this compound.

| Core Level | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C (methyl & methylene) | ~285.0 |

| C-OH (side chain) | ~286.5 | |

| C-O-C (ring) | ~286.5 | |

| O-C-O (acetal) | ~287.5 | |

| O 1s | C-O-C (ether) | ~532.8 |

| C-O-H (alcohol) | ~532.8 |

Note: Values are approximate and can vary based on instrument calibration and sample charging. Charge correction is typically applied relative to the adventitious carbon C 1s peak at 284.8-285.0 eV. thermofisher.com

Computational and Theoretical Investigations of 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations are central to understanding the intrinsic properties of molecules like 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a given molecular arrangement.

Ab initio molecular orbital theories are foundational methods that calculate molecular properties from first principles, without reliance on empirical parameters. stackexchange.com

Hartree-Fock (HF) Theory : The Hartree-Fock method is a common starting point for ab initio calculations. It approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. wayne.edu For 1,3-dioxane (B1201747) systems, HF calculations have been used to determine initial geometries and relative energies of different conformers. researchgate.netresearchgate.net For instance, in studies of the parent 1,3-dioxane, the chair conformer is found to be significantly more stable than the 2,5-twist conformer by 4.67±0.31 kcal/mol at the HF level. researchgate.netresearchgate.net

Møller-Plesset Perturbation Theory (MP2) : To account for electron correlation, which is neglected in the HF method, Møller-Plesset perturbation theory is often employed. fz-juelich.dearxiv.org MP2 calculations, which add second-order corrections, provide more accurate energy predictions. fz-juelich.de For 1,3-dioxane, MP2 calculations refine the energy difference between the chair and 2,5-twist structures to 4.85±0.08 kcal/mol. researchgate.net This method is crucial for obtaining reliable thermodynamic data for conformational equilibria in substituted dioxanes.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. thaiscience.info DFT methods calculate the electron density of a system to determine its energy. researchgate.net

B3LYP : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has been extensively used for studying organic molecules, including 1,3-dioxane derivatives. researchgate.netnih.gov It combines the accuracy of ab initio methods with the efficiency of DFT. Studies on 1,3-dioxane show that DFT methods, including B3LYP, predict the chair conformer to be more stable than the 2,5-twist conformer by 5.19±0.8 kcal/mol. researchgate.netresearchgate.net

B3P86 and B3PW91 : Other hybrid functionals such as B3P86 and B3PW91 are also employed to investigate the structural and energetic properties of cyclic ethers. researchgate.netnih.govresearchgate.net The B3PW91 functional, for example, has been shown to be reliable for calculating NMR chemical shifts and vibrational frequencies, which are important for characterizing different conformers. thaiscience.inforesearchgate.netnih.gov The choice of functional can influence the calculated energy differences and barrier heights, making comparative studies with different functionals a common practice. researchgate.netresearchgate.net

The accuracy of both ab initio and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

Basis Set Selection : Pople-style basis sets, such as 6-31G(d) and 6-31G(d,p), are commonly used for geometry optimizations and energy calculations of 1,3-dioxane systems. researchgate.netresearchgate.netresearchgate.netresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing heteroatoms like oxygen. For more precise energy calculations, larger basis sets or those including diffuse functions (e.g., 6-311++G(2d,2p) or aug-cc-pVDZ) may be utilized. researchgate.netthaiscience.info

Optimization Strategies : To find the stable structures (energy minima) on the potential energy surface, geometry optimization is performed. This process systematically alters the molecular geometry to find the lowest energy arrangement. For flexible molecules like this compound, a thorough conformational search is necessary to locate all relevant low-energy isomers before final optimization at a high level of theory. researchgate.net

Conformational Energy Landscapes and Stability Analysis

The 1,3-dioxane ring is conformationally flexible, and the substituents at the C4 position introduce additional complexity. The analysis of the conformational energy landscape is key to understanding the molecule's preferred shapes and the dynamics of their interconversion.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglongdom.org PES scans are performed by systematically changing specific dihedral angles (torsion angles) of the molecule and calculating the energy at each point.

For this compound, PES scans would be crucial for exploring the inversion of the dioxane ring and the rotation around the C4-C(ethyl) and C(ethyl)-O bonds. These scans help identify all stationary points, including energy minima corresponding to stable conformers (e.g., chair and twist-boat forms) and transition states that connect them. researchgate.netresearchgate.net Studies on 4-methyl-1,3-dioxane (B1663929) have shown that the potential energy surface contains a principal minimum for the equatorial chair conformer and local minima for the axial chair and various flexible forms. researchgate.net A similar landscape, further complicated by the hydroxyethyl (B10761427) group's orientation, is expected for this compound.

Once the stable conformers are identified, their relative stabilities are determined by calculating their thermodynamic properties. researchgate.netresearchgate.net

Energy Differences (ΔE) : The raw energy difference between conformers calculated at 0 K.

Enthalpies (ΔH) : Enthalpy includes corrections for zero-point vibrational energy and thermal energy.

Entropies (ΔS) : Entropy accounts for the vibrational, rotational, and translational freedom of the molecule.

Gibbs Free Energies (ΔG) : The Gibbs free energy (ΔG = ΔH - TΔS) is the most reliable predictor of conformational equilibria at a given temperature, as it accounts for both enthalpy and entropy.

These calculations allow for the prediction of the relative populations of different conformers at equilibrium. For example, in studies of 5-substituted 1,3-dioxanes, the Gibbs conformational energies (ΔG°) of the substituents were determined to understand the equilibrium between axial and equatorial chair forms. researchgate.net

Below is an illustrative data table showing the kind of results obtained from such calculations for the parent 1,3-dioxane molecule, comparing the stability of the chair and 2,5-twist conformers.

| Method | Conformer Comparison | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (298K) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| HF/6-31G(d) | Chair vs. 2,5-Twist | 4.67 | - | - | researchgate.netresearchgate.net |

| MP2/6-31G(d,p) | Chair vs. 2,5-Twist | - | - | 4.85 | researchgate.net |

| DFT/B3LYP/6-31G(d) | Chair vs. 2,5-Twist | 5.19 | - | 5.14 | researchgate.netresearchgate.net |

This table presents calculated energy differences for the parent 1,3-dioxane molecule to illustrate the outputs of computational studies. Similar calculations would be necessary to determine the specific conformational preferences of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Currently, there are no specific molecular dynamics (MD) simulation studies published for this compound.

MD simulations would be a powerful tool to understand the conformational flexibility of the 1,3-dioxane ring and the hydroxyethyl side chain. Such simulations could provide insights into:

Conformational Landscapes: Identifying the most stable conformations of the molecule in different environments (e.g., in vacuum, in a solvent).

Intramolecular Hydrogen Bonding: Determining the probability and dynamics of hydrogen bond formation between the hydroxyl group and the oxygen atoms of the dioxane ring.

Solvation Effects: Simulating the behavior of the molecule in various solvents to understand how intermolecular interactions influence its structure and dynamics.

Transport Properties: Predicting properties such as diffusion coefficients and viscosity in different media.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Intra-Molecular Charge Transfer Interactions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A small gap would suggest higher reactivity. For this compound, it would be expected that the HOMO is localized on the oxygen atoms, particularly the hydroxyl group, while the LUMO might be distributed over the C-O bonds. This analysis would also reveal the potential for intra-molecular charge transfer.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis could provide a detailed picture of the bonding and electronic delocalization within the molecule. Key insights from an NBO analysis would include:

Hybridization of Atomic Orbitals: Determining the hybridization of each atom to understand the geometry and bonding.

Natural Atomic Charges: Calculating the charge distribution on each atom.

Donor-Acceptor Interactions: Quantifying the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence and strength of hyperconjugative effects and hydrogen bonds.

Density of States Analysis (TDOS, PDOS, OPDOS) for Orbital Contributions

A Density of States (DOS) analysis, including Total DOS (TDOS), Partial DOS (PDOS), and Overlap Population DOS (OPDOS), would offer a graphical representation of the molecular orbitals and their contributions.

TDOS: Shows the total number of molecular orbitals at each energy level.

PDOS: Decomposes the TDOS into contributions from individual atoms or groups of atoms, highlighting which parts of the molecule contribute to specific energy levels.

OPDOS: Illustrates the bonding, anti-bonding, and non-bonding character of the interactions between atoms across the energy spectrum.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. This analysis would provide a basic understanding of the charge distribution in this compound, indicating the relative electronegativity of different parts of the molecule.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. For this compound, these predictions would be invaluable for interpreting experimental spectra.

Infrared (IR) and Raman Spectra: Theoretical calculations of vibrational frequencies could help in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of 1H and 13C NMR chemical shifts would aid in the structural elucidation and confirmation of the molecule.

While the computational and theoretical data for this compound is not currently available in published literature, the application of the above-mentioned computational techniques would provide a comprehensive understanding of its chemical behavior and properties. Further experimental and theoretical studies are warranted to fill this knowledge gap.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surfaces)mdpi.com

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on this compound. Consequently, detailed research findings, data tables, and in-depth analyses of its intermolecular interactions and hydrogen bonding networks using methods such as Hirshfeld surface analysis are not available in published research.

While computational chemistry is a powerful tool for understanding molecular structures and interactions, it appears that this compound has not yet been the subject of such specific investigations. Hirshfeld surface analysis, a common method to visualize and quantify intermolecular interactions in crystalline materials, has not been applied to this compound according to available data. This type of analysis provides valuable insights into the nature and extent of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in a crystal lattice.

The lack of published computational data for this specific compound prevents a detailed discussion of its theoretical intermolecular interactions and the presentation of associated data tables. Further research in this area would be necessary to provide the specific insights requested.

Derivatization and Chemical Modification Strategies for 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane

Transformations at the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the hydroxyethyl side chain is a versatile functional group that can be readily converted into a range of other functionalities, including ethers, esters, aldehydes, carboxylic acids, and amines.

Etherification: The hydroxyl group can be converted to an ether via several standard methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 1: Representative Conditions for Etherification of 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 to 25 | 4-(2-Methoxyethyl)-4-methyl-1,3-dioxane |

| Ethyl bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 25 to 50 | 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane |

| Benzyl chloride | Sodium hydroxide (B78521) (aq.) | Dichloromethane (DCM) / H₂O (Phase Transfer) | 25 | 4-(2-(Benzyloxy)ethyl)-4-methyl-1,3-dioxane |

Esterification: The synthesis of ester derivatives from the primary alcohol is typically achieved through reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, is a common approach.

Table 2: Representative Conditions for Esterification of this compound

| Acylating Agent | Catalyst / Reagent | Solvent | Temperature (°C) | Product |

| Acetic acid | Sulfuric acid (cat.) | Toluene (B28343) | Reflux | 2-(4-Methyl-1,3-dioxan-4-yl)ethyl acetate |

| Acetyl chloride | Pyridine (B92270) | Dichloromethane (DCM) | 0 to 25 | 2-(4-Methyl-1,3-dioxan-4-yl)ethyl acetate |

| Acetic anhydride (B1165640) | 4-Dimethylaminopyridine (DMAP) (cat.) | Dichloromethane (DCM) | 25 | 2-(4-Methyl-1,3-dioxan-4-yl)ethyl acetate |

| Benzoic acid | Dicyclohexylcarbodiimide (DCC) / DMAP | Dichloromethane (DCM) | 25 | 2-(4-Methyl-1,3-dioxan-4-yl)ethyl benzoate |

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents. Further oxidation of the aldehyde or direct oxidation of the primary alcohol with stronger oxidizing agents yields the corresponding carboxylic acid.

Table 3: Oxidation of the Hydroxyethyl Side Chain

| Target Product | Oxidizing Agent | Solvent | General Observations |

| 2-(4-Methyl-1,3-dioxan-4-yl)acetaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Reaction is typically performed at room temperature and requires careful monitoring to avoid over-oxidation. |

| 2-(4-Methyl-1,3-dioxan-4-yl)acetic acid | Jones reagent (CrO₃/H₂SO₄) | Acetone | A strong oxidizing agent that directly converts the primary alcohol to the carboxylic acid. |

| 2-(4-Methyl-1,3-dioxan-4-yl)acetic acid | Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution | A vigorous oxidation that requires careful temperature control. |

Conversion to Amines: The transformation of the hydroxyl group to an amine is a multi-step process. A common route involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or an azide (B81097) followed by reduction.

A typical reaction sequence is as follows:

Activation of the alcohol: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate.

Nucleophilic substitution: The tosylate is then reacted with sodium azide (NaN₃) to yield an azido (B1232118) intermediate.

Reduction: The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Modifications of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but can undergo modification under acidic conditions or through specific activation of its C-H bonds.

Direct substitution on the saturated carbon atoms (C2, C5, and C6) of the 1,3-dioxane ring is challenging due to the unreactive nature of the C-H bonds. The C4 position is a quaternary carbon and thus not amenable to substitution. However, functionalization can be envisaged through multi-step sequences. For instance, lithiation at the C4 position (adjacent to the oxygen atoms) of simpler 1,3-dioxanes has been reported, which could then be quenched with an electrophile. nih.gov This strategy, while plausible, is not commonly employed for highly substituted dioxanes and would require careful optimization.

The 1,3-dioxane ring can undergo acid-catalyzed hydrolysis to regenerate the parent 1,3-diol and formaldehyde (B43269). More selective ring-opening reactions can be achieved using specific reagents to yield mono-protected diols. For instance, reductive cleavage with reagents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of a mono-protected 1,3-diol. The regioselectivity of such reactions can be influenced by the substitution pattern on the ring and the nature of the Lewis acid used.

Table 4: Potential Ring-Opening Reactions

| Reagent | Solvent | Expected Major Product |

| Aqueous Acid (e.g., HCl) | Water / THF | 3-Methyl-1,3,5-pentanetriol and Formaldehyde |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene | 3-Methyl-3-(methoxymethyl)butane-1-ol (after workup) |

| Lithium aluminum hydride / Aluminum chloride (LiAlH₄/AlCl₃) | Diethyl ether / THF | 3-Methyl-3-(hydroxymethyl)pentan-1-ol |

Formation of Polymeric Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl group and a cyclic acetal, allows for its use as a monomer in the synthesis of various polymers.

One common strategy involves the conversion of the hydroxyl group into a polymerizable unit, such as a methacrylate (B99206) ester. The resulting monomer, 2-(4-methyl-1,3-dioxan-4-yl)ethyl methacrylate, can then undergo free-radical polymerization to produce a polymer with pendant dioxane rings. These rings can serve as protecting groups that can be later removed under acidic conditions to reveal diol functionalities along the polymer backbone.

Applications of 4 2 Hydroxyethyl 4 Methyl 1,3 Dioxane in Advanced Organic Synthesis

Role as a Protecting Group Strategy in Multi-Step Syntheses

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. The 1,3-dioxane (B1201747) moiety within 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane can serve as a robust protecting group for 1,3-diols. This strategy is particularly valuable in the synthesis of complex natural products and other polyfunctional molecules where selective reactivity is crucial. thieme-connect.de

The formation of the 1,3-dioxane ring effectively masks the two hydroxyl groups of a 1,3-diol, rendering them inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org This allows for chemical transformations to be carried out on other parts of the molecule without unintended side reactions. The stability of the 1,3-dioxane group under various conditions, followed by its selective removal under acidic conditions, provides a reliable method for the sequential manipulation of functional groups in a complex synthetic route.

Table 1: General Conditions for Protection and Deprotection of 1,3-Diols as 1,3-Dioxanes

| Process | Typical Reagents and Conditions | Notes |

| Protection | Carbonyl compound (e.g., acetone, benzaldehyde), Acid catalyst (e.g., p-toluenesulfonic acid, CSA), Dean-Stark trap | The choice of carbonyl compound can influence the stability and ease of deprotection. |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids in wet solvents | The lability of the dioxane ring to acid allows for mild and selective removal. |

Utilization as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the construction of chiral molecules in an enantiomerically pure form, is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a key strategy in this field. deutscher-apotheker-verlag.de While this compound is an achiral molecule, its derivatives can be synthesized in enantiomerically pure forms, making them valuable chiral synthons.

For instance, the synthesis of chiral 1,3-dioxolanes, a closely related class of compounds, from commercially available chiral diols has been demonstrated to produce enantiomerically pure products. nih.gov This principle can be extended to the synthesis of chiral derivatives of this compound. By starting with a chiral 1,3-diol, it is possible to prepare an enantiomerically pure version of the dioxane ring system. The remaining hydroxyethyl (B10761427) group can then be further manipulated to introduce additional stereocenters or to be incorporated into a larger chiral molecule.

The stereoselective synthesis of substituted 5-hydroxy-1,3-dioxanes has been achieved through a multi-step strategy, highlighting the ability to control stereochemistry within the dioxane ring system. deutscher-apotheker-verlag.de Such methodologies could be adapted to produce chiral derivatives of this compound, which could then be utilized in the synthesis of complex chiral targets.

Precursor for the Synthesis of Polyhydric Alcohols (e.g., 3-methyl-pentane-1,3,5-triol)